[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate
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Overview
Description
AT38, also known as [3-(aminocarbonyl)furoxan-4-yl]methyl salicylate, is a synthetic organic compound. It is a salicylate hydrolyzed from a soluble furoxan derivative. AT38 has shown potential therapeutic antitumor activity by inhibiting metabolic pathways involved in the development of tumors .
Preparation Methods
AT38 is synthesized from a soluble furoxan derivative known as MC526. The synthetic route involves the hydrolysis of MC526 to yield AT38. The reaction conditions for this hydrolysis typically involve the use of a suitable solvent and controlled temperature to ensure the complete conversion of MC526 to AT38 .
Chemical Reactions Analysis
AT38 undergoes various chemical reactions, including:
Oxidation: AT38 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also be reduced using appropriate reducing agents.
Substitution: AT38 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
AT38 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AT38 is used as a model compound to study the reactivity and stability of furoxan derivatives.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: AT38 has shown potential as an antitumor agent by inhibiting metabolic pathways involved in tumor development.
Mechanism of Action
AT38 exerts its effects by inhibiting specific metabolic pathways involved in tumor development. The compound targets and interferes with the activity of enzymes and proteins that are crucial for the growth and survival of tumor cells. This inhibition leads to the disruption of cellular processes and ultimately results in the death of tumor cells .
Comparison with Similar Compounds
AT38 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other furoxan derivatives and salicylates, such as:
MC526: The precursor to AT38, which is hydrolyzed to form AT38.
Other furoxan derivatives: Compounds with similar furoxan structures but different functional groups.
Properties
Molecular Formula |
C11H9N3O6 |
---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
(4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)methyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H9N3O6/c12-10(16)9-7(13-20-14(9)18)5-19-11(17)6-3-1-2-4-8(6)15/h1-4,15H,5H2,(H2,12,16) |
InChI Key |
YWHHKFGUOITYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=NO[N+](=C2C(=O)N)[O-])O |
Origin of Product |
United States |
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